1H-Indole, 3-iodo-7-methoxy-
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis and Heterocyclic Chemistry
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic scaffolds in chemistry. chim.it This structural motif is widespread in nature, forming the core of the essential amino acid tryptophan and a vast array of natural products and alkaloids. chim.it Consequently, indole and its derivatives are of immense interest in medicinal chemistry, materials science, and agriculture. chemimpex.com
In organic synthesis, indole derivatives are versatile building blocks. The electron-rich nature of the indole nucleus makes it reactive toward electrophilic substitution, with the C-3 position being the most common site of reaction. chim.it This inherent reactivity allows chemists to introduce a wide range of functional groups, creating diverse molecular architectures. The ability to functionalize the indole scaffold at multiple positions (N-1, C-2, C-3, and the benzene ring) provides a pathway to complex molecules with significant biological activities, including anticancer, anti-inflammatory, and antiviral properties. chim.itchemimpex.com
Importance of Halogenation and Alkoxy-Substitution in Indole Chemistry
The strategic placement of functional groups, such as halogens and alkoxy groups, onto the indole scaffold is a fundamental tactic in modern synthetic chemistry to modulate the molecule's physicochemical and biological properties.
Halogenation , particularly iodination, is of critical importance. The introduction of an iodine atom, typically at the C-3 position, transforms the indole into a versatile synthetic intermediate. bohrium.comnih.gov The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. bohrium.comnih.govnih.gov This capability allows for the straightforward construction of complex carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science. researchgate.netacs.orgnih.gov
Alkoxy-substitution , most commonly with a methoxy (B1213986) group (-OCH₃), also plays a crucial role. Methoxy groups are electron-donating, which increases the electron density of the indole ring system and can enhance its reactivity toward electrophiles. chim.it The position of the methoxy group can influence the regioselectivity of subsequent reactions and modify the biological activity of the final compound. chim.itnih.gov For instance, 7-methoxyindoles have been studied for their potential as anti-inflammatory and antioxidant agents and their interaction with biological targets like cytochrome P450 enzymes. chemimpex.comchemicalbook.commedchemexpress.com
Research Landscape of 3-Iodoindoles and Methoxyindoles
The fields of 3-iodoindoles and methoxyindoles are well-established areas of chemical research, driven by their utility in synthesis and their presence in bioactive molecules.
3-Iodoindoles are widely recognized as key building blocks. Research has focused on developing efficient methods for their synthesis, often through the direct electrophilic iodination of an indole precursor or via electrophilic cyclization of substituted anilines. nih.govmdpi.com A significant body of work is dedicated to exploring their subsequent functionalization. The palladium-catalyzed coupling of 3-iodoindoles with boronic acids (Suzuki reaction), terminal alkynes (Sonogashira reaction), and alkenes (Heck reaction) provides access to a vast library of 1,2,3-trisubstituted indoles, which are often evaluated for pharmacological activity. nih.govresearchgate.netnih.govbeilstein-journals.orgthieme-connect.com
Methoxyindoles have been synthesized and studied extensively. chim.it Research often focuses on how the position of the methoxy group affects the molecule's electronic properties and biological function. nih.gov For example, studies on 7-methoxyindole (B1360046) have highlighted its role as an agonist of the human aryl hydrocarbon receptor (AhR) and as a precursor in the development of novel drugs for oncology and neurology. chemimpex.comnih.gov The synthesis of various methoxy-substituted indoles is a common strategy to create structural diversity for screening in drug discovery programs. chim.it
Scope of the Academic Research Focus on 1H-Indole, 3-iodo-7-methoxy-
Direct and extensive academic research specifically focused on the unprotected compound 1H-Indole, 3-iodo-7-methoxy- is limited in published literature. Its significance is primarily inferred from its role as a key structural motif and a presumed, often transient, intermediate in the synthesis of more complex molecules. The high reactivity of the indole N-H bond often necessitates the use of protecting groups in multi-step syntheses.
The academic interest in this compound stems from the combination of its functional groups. The 7-methoxy group activates the indole ring, while the 3-iodo group provides a crucial handle for synthetic diversification. The likely synthetic route to this compound is the direct electrophilic iodination of its precursor, 7-Methoxy-1H-indole, using a suitable iodinating agent like N-Iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net This reaction is a standard method for introducing iodine at the electron-rich C-3 position of activated indoles. scribd.commdma.ch
While data for the unprotected compound is scarce, its N-protected analogues are commercially available and serve as stable intermediates for further chemical elaboration.
Data Table 1: Physicochemical Properties of the Precursor 7-Methoxy-1H-indole This table details the known properties of the starting material used to synthesize the target compound.
| Property | Value | Source |
| CAS Number | 3189-22-8 | chemicalbook.com |
| Molecular Formula | C₉H₉NO | chemicalbook.com |
| Molecular Weight | 147.17 g/mol | chemicalbook.com |
| Appearance | Pale brown to brown liquid | chemicalbook.com |
| Boiling Point | 108-110 °C at 0.3 mm Hg | chemicalbook.com |
| Density | 1.126 g/mL at 25 °C | chemicalbook.com |
Data Table 2: Examples of N-Protected Derivatives of 1H-Indole, 3-iodo-7-methoxy- This table lists stable, synthetically useful derivatives where the indole nitrogen is protected.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Benzenesulfonyl)-3-iodo-7-methoxy-1H-indole | 2172460-15-8 | C₁₅H₁₂INO₃S | 413.23 |
| tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate | 1823500-38-4 | C₁₄H₁₆INO₃ | 373.18 |
The primary research application of 1H-Indole, 3-iodo-7-methoxy- and its protected forms is as a building block in the synthesis of highly substituted indole scaffolds. The C-3 iodo functionality allows for the introduction of various aryl, alkyl, and vinyl groups through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and materials science. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
LISNXFMZVZEIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1h Indole, 3 Iodo 7 Methoxy
Influence of Substituents on Indole (B1671886) Reactivity
The indole ring is an electron-rich heterocyclic system, and the presence of substituents can either enhance or diminish this electron density, thereby affecting its reactivity towards electrophiles and its utility in various synthetic transformations. chim.it
Electronic Effects of the 7-Methoxy Group on Reactivity
The methoxy (B1213986) group (-OCH₃) at the 7-position of the indole ring is an electron-donating group. chim.itvulcanchem.com Through resonance, it increases the electron density of the aromatic system, making the indole nucleus more nucleophilic and thus more reactive towards electrophilic substitution. chim.it This activation is particularly pronounced at the C3 and C5 positions. However, in 1H-Indole, 3-iodo-7-methoxy-, the C3 position is already substituted. The presence of the 7-methoxy group can also influence the reactivity of other positions on the benzene (B151609) portion of the indole ring, such as the C4 position. nih.gov
The increased electron density imparted by the 7-methoxy group can be seen in various indole derivatives. For instance, in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, the methoxy group enhances its electron density and reactivity compared to similar compounds without this group. smolecule.com Similarly, many naturally occurring indoles contain methoxy substituents which enhance their reactivity. chim.it
Role of the 3-Iodo Group as a Functional Handle
The iodine atom at the 3-position serves as an excellent "functional handle" for introducing a wide variety of substituents onto the indole core. The carbon-iodine bond is relatively weak and susceptible to cleavage, making 3-iodoindoles valuable precursors for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a position that is often crucial for the biological activity of many indole-containing compounds. researchgate.net
The utility of 3-iodoindoles in synthesis is well-documented. They can be readily prepared through methods like the electrophilic cyclization of N,N-dialkyl-2-iodoanilines and terminal acetylenes. nih.gov These 3-iodoindoles can then be further functionalized using various palladium-catalyzed coupling reactions. nih.gov The reactivity of the C-I bond makes it a preferred site for reactions like Sonogashira, Suzuki-Miyaura, and Stille couplings.
Cross-Coupling Reactions at the 3-Position
The 3-iodo substituent in 1H-Indole, 3-iodo-7-methoxy- is a key feature that enables a diverse range of synthetic transformations through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org In the context of 1H-Indole, 3-iodo-7-methoxy-, the 3-iodo group readily participates in this reaction, allowing for the introduction of various alkynyl groups at the C3 position. thieme-connect.de
The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org The high reactivity of the carbon-iodine bond ensures that the coupling occurs selectively at the 3-position. thieme-connect.de This methodology has been successfully employed for the synthesis of a variety of 3-alkynylindoles. thieme-connect.deresearchgate.net
Table 1: Examples of Sonogashira Coupling Reactions with 3-Iodoindoles
| Aryl Halide | Alkyne | Catalyst System | Product |
| 3-Iodo-N-Boc-indole | Tolylacetylene | Pd/Cu | 3-(Tolylethynyl)-N-Boc-indole |
| N,N-Dimethyl-o-iodoaniline derivative | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | N-methyl-2-phenyl-3-(phenylethynyl)indole |
This table presents illustrative examples and is not exhaustive.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The 3-iodo group of 1H-Indole, 3-iodo-7-methoxy- serves as the organohalide component, enabling the introduction of aryl, vinyl, or alkyl groups at this position. vulcanchem.comrsc.org
This reaction is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance to various functional groups. wikipedia.org The reactivity of the 3-iodoindole in Suzuki-Miyaura couplings has been demonstrated in the synthesis of various 3-substituted indole derivatives. thieme-connect.deresearchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with 3-Iodoindoles
| 3-Iodoindole Derivative | Boronic Acid | Catalyst System | Product |
| 5-Bromo-3-iodo-N-tosylindole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 5-Bromo-3-(3-methoxyphenyl)-N-tosylindole |
| N-Boc-3-iodoindole | 2-Formyl-phenylboronic acid | Not specified | N-Boc-3-(2-formylphenyl)indole |
This table presents illustrative examples and is not exhaustive.
Stille Coupling Reactions
The Stille coupling reaction involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex, to form a new carbon-carbon bond. wikipedia.org The 3-iodo group of 1H-Indole, 3-iodo-7-methoxy- can act as the organohalide partner in this reaction, allowing for the introduction of various organic groups. rsc.org
While the toxicity of organotin reagents is a concern, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and the stability of the organostannanes to air and moisture. wikipedia.org This reaction has been utilized in the synthesis of complex molecules, including natural products. nih.govorgsyn.org
Table 3: Examples of Stille Coupling Reactions with Iodoindoles
| Iodoindole Derivative | Organostannane | Catalyst System | Product |
| 7-Iodoisatin | Stannyl tyrosine derivative | Not specified | Biaryl product |
| N-Acyl-2-iodoanilines | 1-(Tributylstannyl)-1-substituted allenes | Not specified | 2,3-Disubstituted indole |
This table presents illustrative examples and is not exhaustive.
Heck Coupling Reactions
The C-I bond at the 3-position of the indole ring is a prime site for palladium-catalyzed Heck coupling reactions, enabling the formation of carbon-carbon bonds. These reactions typically involve the coupling of the 3-iodoindole derivative with an alkene in the presence of a palladium catalyst and a base.
For instance, the Heck coupling of N-SEM-protected 3-iodoindazoles with methyl 2-acetamidoacrylate has been reported to proceed in the presence of a palladium acetate (B1210297) catalyst, a base (sodium bicarbonate), and a phase-transfer agent in DMF at elevated temperatures. researchgate.net While this example is on an indazole system, the principles are transferable to the indole scaffold. The reaction facilitates the introduction of a vinyl group at the C-3 position, leading to the synthesis of dehydro-2-azatryptamine derivatives. researchgate.net
The general applicability of Heck reactions on 3-iodoindoles is well-established, allowing for the introduction of various substituted alkenes. nih.gov These reactions are crucial for the synthesis of complex molecules and natural product analogues. arabjchem.org
A study on 3-iodoindazoles demonstrated that Heck cross-coupling with methyl acrylate (B77674) can be achieved under mild conditions, highlighting the flexibility of this method for designing complex heterocyclic structures. researchgate.net
Other Transformational Reactions
The iodine atom at the C-3 position of 1H-Indole, 3-iodo-7-methoxy- is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The electron-rich nature of the indole ring, further enhanced by the 7-methoxy group, can facilitate these reactions. chim.it
In related systems, the iodine atom on the indole ring can be displaced by various nucleophiles. evitachem.com For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen and sulfur-centered nucleophiles at the C-2 position. core.ac.uk This suggests that the C-3 iodo substituent on 1H-Indole, 3-iodo-7-methoxy- would also be reactive towards nucleophiles.
The reaction of 3-iodoindoles with nucleophiles like 4-methylthiophenol has been shown to afford the corresponding sulfides in high yield. nih.gov Similarly, reaction with copper cyanide can introduce a nitrile group at the C-3 position. nih.gov
The following table summarizes representative nucleophilic substitution reactions on iodo-substituted indoles and related heterocycles:
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 3-Halo-2-(trifluoromethyl)-1H-indoles | 4-Methylthiophenol | 3-(p-Tolylthio)-2-(trifluoromethyl)-1H-indole | 79 | nih.gov |
| 3-Halo-2-(trifluoromethyl)-1H-indoles | Copper Cyanide | 3-Cyano-2-(trifluoromethyl)-1H-indole | High | nih.gov |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 | core.ac.uk |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole (B145914) | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | core.ac.uk |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 | core.ac.uk |
Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which is a significant strategy in organic synthesis. nih.gov Indole derivatives are excellent candidates for such transformations, leading to the formation of fused and spiro indolines. nih.govacs.org
Visible-light-induced dearomatization has emerged as a powerful tool. nih.gov For instance, photoredox catalysis can be used for the dearomative annulation of indoles to construct polycyclic indolines. nih.gov In one example, a visible-light-promoted cascade reaction involving an indole derivative and Umemoto's reagent led to a dearomative spirocyclization. nih.gov
Electrochemical methods also provide a pathway for dearomatization. An electrochemical cyclization/spirocyclization via reductive dearomatization has been described for N-substituted indoles. acs.org This process involves the intramolecular addition of an aryl radical to the indole ring. acs.org
Spirocyclization of indoles can also be achieved through other means. For example, the reaction of N-(2-bromobenzoyl)indoles with styrenes under palladium-catalyzed photoredox conditions can construct isoindoloindoline scaffolds. nih.gov
While the C-3 position is readily functionalized due to the iodo-substituent, the C-2 position of the indole ring can also be targeted for reactions. The presence of a substituent at C-3 can direct electrophilic substitution to the C-2 position. chim.it
A variety of methods have been developed for the regioselective functionalization of indoles at the C-2 and C-3 positions. mdpi.comresearchgate.net For instance, metal-free, hypervalent iodine-mediated reactions can achieve C-2 acetoxylation and C-3 oxidation of N-substituted indoles. researchgate.net
Palladium-catalyzed cross-coupling reactions are also extensively used for C-2 and C-3 functionalization. mdpi.comthieme-connect.com Sonogashira, Suzuki-Miyaura, and Stille couplings of 3-iodoindole derivatives provide access to a diverse range of substituted indoles. mdpi.com
The following table outlines some regioselective functionalization reactions on indole derivatives:
| Indole Derivative | Reagent/Catalyst | Position Functionalized | Product Type | Reference |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Phenylacetylene / Pd(II), CuI | C-3 | Alkynyl-substituted indole | mdpi.com |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Organotin compound / Pd(II) | C-3 | Stille coupling product | mdpi.com |
| N-Substituted indoles | PhI(OAc)2 | C-2, C-3 | Acetoxylated and oxidized indoles | researchgate.net |
| Free (NH) Indoles with C3-substituents | Iodoarenes / Pd(II) | C-4 | C4-arylated indoles | nih.gov |
| Indoles | Sodium sulfinates / I2 | C-2 | 2-Sulfonylated indoles | acs.org |
The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C-3 position. chim.it However, with the C-3 position occupied by an iodine atom in 1H-Indole, 3-iodo-7-methoxy-, electrophilic attack is directed to other positions. The 7-methoxy group is an activating group, further influencing the regioselectivity of electrophilic substitution. chim.it
Generally, activating groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of 7-methoxyindole (B1360046), the C-2, C-4, and C-6 positions are activated. With C-3 blocked, electrophilic substitution is expected to occur at one of these activated positions. The C-2 position is a likely site for substitution. chim.it
For example, the bromination of 7-methoxyindole using N-bromosuccinimide (NBS) typically occurs at the C-4 position due to the directing effect of the C-7 methoxy group.
Regioselective Functionalization at C-2 and C-3 Positions
Mechanistic Investigations
The mechanisms of the reactions involving 1H-Indole, 3-iodo-7-methoxy- are varied and depend on the specific transformation.
Heck Coupling: The mechanism of the Heck reaction involves the oxidative addition of the 3-iodoindole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.
Nucleophilic Substitution: Nucleophilic substitution at the C-3 position likely proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-3 carbon, and the iodide ion acts as a leaving group.
Dearomatization: Visible-light-induced dearomatization often involves single-electron transfer (SET) processes to generate radical intermediates that undergo cyclization. nih.gov Electrochemical dearomatization can also proceed through radical intermediates generated at an electrode. acs.org
Regioselective Functionalization: The mechanisms for regioselective functionalization are diverse. For instance, palladium-catalyzed C-H activation reactions often involve the formation of a palladacycle intermediate. diva-portal.org Iodine-mediated sulfonylation is proposed to proceed via the formation of a sulfonyl iodide intermediate. acs.org
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich indole ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring. The position of attack is governed by the electronic effects of the substituents.
Insights into Reaction Pathways and Intermediates
The reactivity of the 1H-indole, 3-iodo-7-methoxy- scaffold is significantly influenced by the electronic properties of its substituents. The methoxy group at the C-7 position is electron-donating, which enhances the nucleophilicity and reactivity of the indole ring, particularly at other positions, compared to unsubstituted indole. chim.it This activation plays a crucial role in various chemical transformations. chim.it Conversely, the electron-withdrawing nature of the iodine atom at the C-3 position makes this site susceptible to a range of coupling reactions.
In the synthesis of substituted indoles, the nature of the substituents on the aniline (B41778) precursor can affect reaction pathways and yields. For instance, in the electrophilic iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines to form 3-iodoindoles, a strong electron-donating methoxy group on the aniline ring has been observed to require longer reaction times and result in lower yields. nih.gov This suggests that the methoxy group affects the stability of the vinylic cation intermediates formed during the cyclization process. nih.gov
Investigations into the sulfonylation of indoles have provided insights into potential reaction intermediates. In a KI/H2O2 mediated reaction system, it was proposed that 1H-Indole first undergoes iodination to form 3-iodo-1H-indole as a key intermediate, which then reacts with a sulfonyl hydrazide to yield the final product. rsc.org This pathway highlights the role of the 3-iodo derivative as a transient species in certain functionalization reactions. rsc.org
The reaction of indole-2-carboxamides with propargyl alcohols and iodine to form indoloazepinones proceeds through a domino reaction sequence. researchgate.net The proposed mechanism involves the initial electrophilic addition of iodine to the carbon-carbon triple bond of the propargyl alcohol, followed by a nucleophilic attack from the C-3 position of the indole nucleus to form a regioselective intermediate. researchgate.net This intermediate then undergoes intramolecular hydroamination and a 7-endo-dig iodo-cyclization to yield the final seven-membered ring product. researchgate.net This pathway demonstrates a complex interplay of electrophilic and nucleophilic steps orchestrated by the iodine reagent.
| Starting Material | Reagents | Intermediate/Pathway | Product | Ref |
| N,N-dialkyl-o-(1-alkynyl)aniline (with methoxy group) | I₂ | Electrophilic cyclization via vinylic cation intermediate | 3-Iodoindole derivative | nih.gov |
| 1H-Indole | KI/H₂O₂, p-toluenesulfonyl hydrazide | Formation of 3-iodo-1H-indole intermediate | 2-Sulfonylated indole | rsc.org |
| Indole-2-carboxamides, 1,3-disubstituted propargyl alcohols | I₂ | Regioselective intermediate via electrophilic addition and C-3 attack, followed by 7-endo-dig iodo-cyclization | Iodo-Indoloazepinone | researchgate.net |
Role of Catalytic Systems and Additives
Catalytic systems and additives are pivotal in directing the reactivity of 3-iodoindoles, including the 7-methoxy variant, enabling a wide array of synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly prominent for functionalizing the C-3 position. The iodine atom serves as an excellent leaving group in reactions such as the Sonogashira, Suzuki, and Heck couplings. researchgate.netnih.gov
For the Sonogashira coupling of 3-iodoindoles with terminal alkynes, a typical catalytic system involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI, in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov Similarly, Suzuki-Miyaura reactions, which couple 3-iodoindoles with boronic acids, utilize palladium catalysts to form new carbon-carbon bonds, significantly diversifying the indole scaffold. nih.govbeilstein-journals.org These reactions often require specific ligands and bases to ensure high efficiency and yield. researchgate.netbeilstein-journals.org
Beyond palladium catalysis, other systems have been developed for indole functionalization. A metal-free system using potassium iodide (KI) and hydrogen peroxide (H₂O₂) has been shown to efficiently mediate the C-2 sulfonylation of indoles. rsc.org In this reaction, KI and H₂O₂ work in concert to generate an electrophilic iodine species in situ, which leads to the formation of a 3-iodoindole intermediate that subsequently reacts to form the 2-sulfonylated product. rsc.org The reaction proceeds rapidly in water, highlighting its green chemistry credentials. rsc.org
Molecular iodine (I₂) itself can act as a catalyst in certain reactions. For example, it has been employed to catalyze the selective C-3 benzylation of indoles with benzylic alcohols, offering a greener alternative to traditional methods. acs.org In some multi-component reactions, additives like potassium tert-butoxide (KOt-Bu) are used as a base to facilitate key steps, such as the cyclizative indole formation, before a subsequent iodination step with N-iodosuccinimide (NIS). beilstein-journals.org
| Reaction Type | Catalytic System/Additives | Role of Catalyst/Additive | Substrate Example | Ref |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C bond formation | 3-Iodoindoles | nih.gov |
| Suzuki Coupling | Palladium catalyst / Base | C-C bond formation | 3-Iodoindole | beilstein-journals.org |
| Sulfonylation | KI / H₂O₂ | In situ generation of electrophilic iodine | 7-Methoxyindole | rsc.org |
| Benzylation | I₂ | Lewis acid catalysis | Indoles | acs.org |
| Multi-component Synthesis | KOt-Bu / N-iodosuccinimide | Base for cyclization / Iodinating agent | ortho-Haloanilines | beilstein-journals.org |
Mechanistic Duality in Indolyl Heteroatom Transposition
Recent in-depth mechanistic studies on the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives have uncovered a fascinating mechanistic duality. scispace.comrsc.orgnih.gov This reaction, which functionalizes the C-3 position of indoles, does not proceed through a single pathway but rather via two distinct, simultaneously operating mechanisms. nih.govresearchgate.net
The two competing pathways are:
A concerted pericyclic mechanism : This pathway involves a classical nih.govnih.gov-sigmatropic rearrangement, which proceeds through a synchronous, cyclic transition state. researchgate.net
A dissociative mechanism : This stepwise pathway begins with the initial cleavage of the labile N-O bond to form either an ion pair or a radical pair intermediate, which then recombines to form the product. researchgate.net
Crucially, the contribution of each mechanistic pathway is not fixed but is a function of the electronic properties of the substituents on the indole system. scispace.comnih.gov The relative energy barrier for each pathway, and thus the identity of the primary pathway, can be modulated by altering these electronic properties. rsc.orgresearchgate.net This finding is significant as it suggests that the reaction can be electronically steered towards a preferred mechanism. scispace.com
While these studies did not specifically use 1H-Indole, 3-iodo-7-methoxy- as a substrate, the principles are directly applicable. The presence of the electron-donating 7-methoxy group would be expected to exert a significant electronic influence on the indole ring. This substituent effect would alter the energy landscape of the competing transition states and intermediates, thereby shifting the balance between the concerted and dissociative pathways. scispace.comresearchgate.net This understanding allows for a mechanism-driven strategy to optimize the introduction of oxygen- and nitrogen-based functional groups at the C-3 position of various indole derivatives. rsc.orgnih.gov
| Mechanistic Pathway | Description | Key Feature | Influence of Substituents | Ref |
| Concerted Mechanism | Classical nih.govnih.gov-sigmatropic rearrangement | Proceeds via a single, cyclic transition state. | The energy barrier is sensitive to the electronic properties of the indole system. | researchgate.net |
| Dissociative Mechanism | Stepwise process involving N-O bond cleavage | Forms an ion pair or radical pair intermediate. | The stability of the intermediate is influenced by the electronic nature of substituents. | researchgate.net |
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The ability to participate in a variety of coupling reactions makes 1H-Indole, 3-iodo-7-methoxy- an ideal starting material for the synthesis of intricate molecular structures, including polycyclic fused heterocycles and novel carbazole (B46965) and quinolone derivatives.
Polycyclic fused heterocycles are core structures in many biologically active natural products and pharmaceutical agents. The synthesis of these complex systems often relies on the strategic annulation of rings onto a pre-existing heterocyclic core. 1H-Indole, 3-iodo-7-methoxy- serves as a key precursor in such strategies. For instance, palladium-catalyzed intramolecular C-H arylation reactions can be employed to fuse additional rings onto the indole (B1671886) framework. nih.gov Methodologies like the Fischer indole synthesis, while fundamental, are often supplemented by modern cross-coupling techniques to build complex polycyclic systems. chim.it The development of modular "couple-close" strategies, which involve the coupling of two fragments followed by an intramolecular cyclization, provides a powerful approach to constructing semisaturated fused ring systems from precursors like iodoindoles. princeton.edu
Carbazole and quinolone derivatives are classes of heterocyclic compounds with significant applications in medicinal chemistry and materials science. metu.edu.trlmaleidykla.ltekb.eg The synthesis of functionalized carbazoles can be achieved through various methods, including the Diels-Alder reaction of indole-based dienes and palladium-catalyzed intramolecular C-H activation. metu.edu.trnih.gov The iodo group in 3-iodo-7-methoxyindole can participate in palladium-catalyzed reactions to form the biaryl linkage necessary for carbazole ring formation. organic-chemistry.org
Similarly, quinolone derivatives can be synthesized through methods like the Doebner synthesis, which involves the reaction of anilines, aldehydes, and pyruvic acid. nih.gov While direct use of 3-iodo-7-methoxyindole in a Doebner-type synthesis to form a quinolone is not explicitly detailed, the iodo-substituted aniline (B41778) scaffold is a key component. Furthermore, palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes is a known method for producing quinolin-2(1H)-ones, highlighting the importance of the iodo-aryl moiety. mdpi.com
| Derivative Class | Synthetic Strategy | Key Reaction Type | Reference |
| Polycyclic Fused Heterocycles | Intramolecular C-H Arylation | Palladium-Catalyzed | nih.gov |
| Carbazole Derivatives | Intramolecular C-H Activation | Palladium-Catalyzed | nih.gov |
| Quinolone Derivatives | Carbonylative Annulation | Palladium-Catalyzed | mdpi.com |
Precursors for Polycyclic Fused Heterocycles
Preparation of Diverse Indole Libraries
The creation of libraries of diverse molecules is a cornerstone of modern drug discovery and materials science. 1H-Indole, 3-iodo-7-methoxy- is an excellent scaffold for generating such libraries due to the versatility of the C-I bond. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, can be used to introduce a wide array of substituents at the C3 position. mdpi.comresearchgate.net This allows for the rapid and efficient generation of a multitude of indole derivatives with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. thieme-connect.comthieme-connect.com
Functionalization Strategies for Medicinal Chemistry Precursors
The functionalization of the 1H-Indole, 3-iodo-7-methoxy- scaffold is key to its utility in medicinal chemistry. The ability to modify the molecule at different positions allows for the fine-tuning of its properties to enhance biological activity and synthetic utility.
The inherent reactivity of the indole nucleus, enhanced by the methoxy (B1213986) group, allows for various derivatization strategies. chim.it The nitrogen of the indole ring can be protected with various groups to modulate reactivity and prevent unwanted side reactions during subsequent transformations. thieme-connect.com The iodine at C3 can be readily transformed into other functional groups, further expanding the synthetic possibilities. For example, iodination of an N-protected 7-methoxyindole (B1360046) can be followed by a variety of coupling reactions to introduce diverse functionalities. nih.gov This stepwise functionalization provides a high degree of control over the final molecular structure, making it a powerful tool for the synthesis of complex medicinal chemistry precursors. rsc.org
Advanced Analytical Characterization in 1h Indole, 3 Iodo 7 Methoxy Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. For a compound like 1H-Indole, 3-iodo-7-methoxy-, a combination of liquid and gas chromatography techniques would be employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the separation and purity assessment of indole (B1671886) derivatives. nih.govnih.gov These methods are particularly suited for non-volatile or thermally sensitive compounds.
Methodology: The most common approach for indoles is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. nih.gov A stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. nih.govmdpi.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.commdpi.com To ensure sharp peaks and reproducible retention times, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to suppress the ionization of any acidic or basic functional groups. mdpi.com
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and systems capable of handling much higher pressures. skyepharma.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it an increasingly essential tool in pharmaceutical research. skyepharma.com For halogenated compounds, methods using UHPLC coupled with mass spectrometry are frequently employed for analysis in complex matrices. mdpi.comresearchgate.netescholarship.org
Purity Assessment: Purity is determined by injecting the sample and monitoring the eluent with a detector, most commonly a UV detector, as the indole ring system is chromophoric. cetjournal.it The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The relative peak area of the target compound provides a quantitative measure of its purity. For comprehensive analysis, especially in complex samples, HPLC or UHPLC systems are often coupled with mass spectrometers. mdpi.commdpi.com
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. | nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds from the column. Gradient elution allows for the separation of compounds with a wide range of polarities. | mdpi.comnih.gov |
| Mobile Phase Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Improves peak shape and resolution by suppressing ionization. | mdpi.com |
| Detection | UV (e.g., 280 nm) or Fluorescence (FLD) | Detects and quantifies the indolic compounds based on their light-absorbing or emitting properties. | nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase through the column. | tandfonline.comnih.gov |
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. For many indole derivatives, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. mdpi.com
Derivatization: To overcome these limitations, derivatization is often employed. libretexts.org This process involves chemically modifying the analyte to increase its volatility and thermal stability. libretexts.orggcms.cz For indoles, the active hydrogen on the nitrogen atom is a common site for derivatization. weber.huresearchgate.net Silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, is one of the most widely used methods. libretexts.orggcms.cz This reduces the compound's polarity and its tendency to adsorb onto the GC column, resulting in better peak shape and improved separation. gcms.cz
Methodology: In a typical GC analysis, the derivatized sample is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. scholarsresearchlibrary.com The column, often coated with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the stationary phase. scholarsresearchlibrary.com The temperature of the column is usually increased over time (a temperature program) to facilitate the elution of less volatile components.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Derivatization Reagent | BSTFA or other silylating agents | Increases volatility and thermal stability of the indole. | weber.huresearchgate.net |
| Column | Non-polar capillary column (e.g., ZB-5MS, HP-5MS) | Separates compounds based on boiling point and polarity. | scholarsresearchlibrary.com |
| Carrier Gas | Helium | Transports the sample through the column. | scholarsresearchlibrary.com |
| Injector Temperature | ~250-280 °C | Ensures rapid volatilization of the sample. | scholarsresearchlibrary.com |
| Oven Program | Temperature gradient (e.g., 70°C to 260°C) | Allows for the separation of compounds with a range of boiling points. | scholarsresearchlibrary.com |
Hyphenated Chromatography Techniques (e.g., LC-MS, GC-MS)
Hyphenating chromatography with mass spectrometry provides a two-dimensional analysis, combining physical separation with mass-based detection and identification. This approach is the gold standard for the definitive identification of compounds in complex mixtures. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. researchgate.netescholarship.org In a typical LC-MS setup for indole analysis, the eluent from the LC column is directed into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions of the analyte. nih.govresearchgate.net These ions are then analyzed by the mass spectrometer. LC-MS/MS, which involves tandem mass spectrometry, allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing a high degree of selectivity and structural information. nih.govnih.govresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography with mass spectrometry, making it a powerful tool for the separation and identification of volatile compounds. jmchemsci.com After separation in the GC column, the analytes enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov EI is a high-energy ionization technique that causes extensive fragmentation, producing a unique mass spectrum that serves as a "chemical fingerprint" for the compound. academicjournals.org This fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification. scholarsresearchlibrary.com For halogenated compounds like 1H-Indole, 3-iodo-7-methoxy-, GC-MS analysis can reveal the molecular ion peak as well as characteristic fragments resulting from the loss of the iodine atom or other substituents.
| Technique | Ionization Source | Analyzer | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) or APCI | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | Quantification and identification in complex matrices; analysis of non-volatile compounds. | nih.govnih.govresearchgate.net |
| UHPLC-HRMS | ESI | Orbitrap, TOF | Accurate mass measurement for elemental composition determination and screening. | mdpi.commdpi.com |
| GC-MS | Electron Impact (EI) | Quadrupole, Ion Trap | Identification of volatile compounds via fragmentation patterns and library matching. | scholarsresearchlibrary.comnih.govacademicjournals.org |
Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive evidence for the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. journals.co.za By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry.
¹H NMR: A ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 1H-Indole, 3-iodo-7-methoxy-, the spectrum would show distinct signals for the aromatic protons on the indole ring (H2, H4, H5, H6), the N-H proton, and the methoxy (B1213986) (-OCH₃) protons. The absence of a signal for the H3 proton would confirm substitution at this position. The methoxy group would appear as a singlet, likely around 3.8-4.0 ppm. mdpi.com The remaining aromatic protons would appear as doublets or triplets, with their specific chemical shifts and coupling constants providing information about their positions relative to the iodo and methoxy substituents. journals.co.za
¹³C NMR: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. oregonstate.edu For 1H-Indole, 3-iodo-7-methoxy-, nine distinct signals would be expected. A key feature would be the signal for the C3 carbon, which is directly bonded to the iodine atom. Due to the "heavy atom effect," the iodine atom causes significant shielding, shifting the C3 signal to a much lower frequency (upfield) compared to an unsubstituted C3 carbon. nih.govpku.edu.cnorganicchemistrydata.orgconicet.gov.ar The signals for C7 (bonded to the methoxy group) and the methoxy carbon itself would also have characteristic chemical shifts. researchgate.net
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes | Reference |
|---|---|---|---|---|
| N-H | ~8.1-8.5 (broad s) | - | Chemical shift is solvent-dependent. | rsc.org |
| C2 | ~7.3-7.5 (s) | ~125-130 | Proton appears as a singlet due to lack of coupling with H3. | journals.co.zarsc.org |
| C3 | - | ~70-80 | No proton signal. Carbon signal is shifted upfield due to the heavy atom effect of iodine. | mdpi.compku.edu.cn |
| C3a | - | ~128-130 | Quaternary carbon. | mdpi.com |
| C4 | ~6.9-7.1 (d) | ~113-116 | - | rsc.org |
| C5 | ~7.0-7.2 (t) | ~120-122 | - | rsc.org |
| C6 | ~6.6-6.8 (d) | ~103-105 | - | rsc.org |
| C7 | - | ~146-148 | Quaternary carbon attached to the methoxy group. | nih.gov |
| C7a | - | ~122-124 | Quaternary carbon. | mdpi.com |
| 7-OCH₃ | ~3.9 (s) | ~55-56 | Sharp singlet for the three methoxy protons. | mdpi.com |
Mass Spectrometry (MS and MS/MS) for Molecular Confirmation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. scispace.com
Molecular Ion and Isotopic Pattern: For 1H-Indole, 3-iodo-7-methoxy- (C₉H₈INO), the nominal molecular weight is 273 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), which can confirm the elemental formula. The presence of iodine, which has only one major isotope (¹²⁷I), simplifies the isotopic pattern compared to chlorine or bromine containing compounds.
Fragmentation Pattern: In electron impact (EI) mass spectrometry, the molecular ion will undergo fragmentation, providing valuable structural clues. libretexts.org For 1H-Indole, 3-iodo-7-methoxy-, characteristic fragmentation pathways would include:
Loss of the iodine atom: A prominent peak at m/z 146, corresponding to the [M-I]⁺ ion. This represents the 7-methoxy-1H-indole radical cation.
Loss of a methyl group: A peak corresponding to the [M-CH₃]⁺ ion, resulting from the cleavage of the methoxy group.
Loss of CO: Fragmentation of the heterocyclic ring can lead to the loss of carbon monoxide. aip.org
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (e.g., m/z 274 for [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). researchgate.net Analyzing the resulting daughter ions provides unambiguous confirmation of the structure and connectivity of the parent molecule. For example, fragmentation of the m/z 274 ion would be expected to produce a major fragment at m/z 147, corresponding to the protonated 7-methoxyindole (B1360046) after loss of neutral iodine.
| Ion | Formula | Predicted m/z | Notes | Reference |
|---|---|---|---|---|
| [M]⁺˙ | [C₉H₈INO]⁺˙ | 273 | Molecular ion (in EI-MS). | nih.gov |
| [M+H]⁺ | [C₉H₉INO]⁺ | 274 | Protonated molecular ion (in ESI-MS, APCI-MS). | nih.gov |
| [M-I]⁺ | [C₉H₈NO]⁺ | 146 | Loss of iodine atom. | libretexts.org |
| [M-CH₃]⁺ | [C₈H₅INO]⁺ | 258 | Loss of a methyl radical from the methoxy group. | aip.org |
| [M-HCN]⁺˙ | [C₈H₇IO]⁺˙ | 246 | Loss of hydrogen cyanide from the indole ring. | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. vscht.cz By measuring the absorption of infrared radiation, which induces molecular vibrations, an IR spectrum provides a unique fingerprint of the compound's structure. For 1H-Indole, 3-iodo-7-methoxy-, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.
The indole structure itself presents several distinct signals. A sharp absorption band is typically observed in the 3300–3500 cm⁻¹ region, which corresponds to the N-H stretching vibration. pressbooks.pub The aromatic C-H stretching vibrations of the indole ring appear between 3000 and 3100 cm⁻¹. pressbooks.pub Furthermore, the C=C stretching vibrations within the aromatic system give rise to peaks in the 1450–1600 cm⁻¹ range. pressbooks.pub
The substituents on the indole ring also produce characteristic signals. The methoxy group at the 7-position features a strong C-O stretching band, typically located between 1000 and 1300 cm⁻¹. The carbon-iodine (C-I) bond at the 3-position is characterized by a stretching vibration at lower frequencies, generally found in the 500–600 cm⁻¹ range. docbrown.info Analysis of these specific bands allows for the structural confirmation of 1H-Indole, 3-iodo-7-methoxy-. mdpi.com
Table 1: Characteristic IR Absorption Bands for 1H-Indole, 3-iodo-7-methoxy-
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Indole) | Stretching | 3300–3500 |
| C-H (Aromatic) | Stretching | 3000–3100 |
| C-H (Methyl in Methoxy) | Stretching | ~2900 |
| C=C (Aromatic) | Stretching | 1450–1600 |
| C-O (Methoxy) | Stretching | 1000–1300 |
| C-I (Iodo) | Stretching | 500–600 |
Emerging Analytical Technologies
Mass photometry is a novel, label-free technology that measures the mass of individual molecules in their native solution state by quantifying scattered light. news-medical.net This technique has emerged as a powerful tool in the bioanalytical field for assessing sample purity, oligomeric state, and molecular interactions. refeyn.comrefeyn.com While predominantly used for large biomolecules like proteins and nucleic acids, its application is expanding. refeyn.comwiley.comannualreviews.org
For a small molecule such as 1H-Indole, 3-iodo-7-methoxy- (with a molecular weight of approximately 289.09 g/mol ), mass photometry offers the potential for precise mass determination at the single-molecule level. news-medical.net This can be invaluable for confirming the monomeric state of the compound in solution and identifying any low-level populations of aggregates or impurities that might be invisible to bulk measurement techniques. refeyn.com The method's ability to measure mass by detecting the interference between light scattered by the molecule and light reflected from a measurement surface provides a direct correlation to molecular mass. wiley.com
Derivatization is a chemical modification process used to alter an analyte's properties to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netgcms.cz For 1H-Indole, 3-iodo-7-methoxy-, derivatization can significantly improve volatility, thermal stability, and detector response. mdpi.com
A primary strategy for indole compounds involves targeting the active hydrogen on the indole nitrogen. researchgate.netrsc.org
Silylation: Reacting the indole with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the N-H proton with a trimethylsilyl (TMS) group. mdpi.com This process, known as silylation, reduces the molecule's polarity and increases its volatility and thermal stability, making it more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Acylation: This involves introducing an acyl group, for example, by reacting the indole with an anhydride (B1165640). This modification also increases volatility for GC analysis. gcms.cz
Alkylation: Using reagents like ethyl chloroformate (ECF), an alkyl group can be attached to the indole nitrogen. This derivatization is effective for preparing indole derivatives for GC-MS analysis and avoids the use of more hazardous reagents. researchgate.net
These strategies enhance chromatographic behavior and detection sensitivity, allowing for more robust and accurate quantification of 1H-Indole, 3-iodo-7-methoxy- in complex matrices. researchgate.net
Table 2: Potential Derivatization Strategies for Analytical Enhancement
| Derivatization Strategy | Reagent Example | Purpose | Target Analytical Method |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | GC-MS |
| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility, enhance ECD response | GC-ECD, GC-MS |
| Alkylation | Ethyl Chloroformate (ECF) | Increase volatility for aqueous samples | GC-MS |
Computational Chemistry and Theoretical Investigations of 1h Indole, 3 Iodo 7 Methoxy
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular properties for substituted indoles.
Prediction of Reactivity and Regioselectivity
DFT-based reactivity descriptors are crucial for predicting how 1H-Indole, 3-iodo-7-methoxy- will behave in chemical reactions. The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. acs.org However, the substituents at the C3 and C7 positions significantly modulate this reactivity.
Conceptual DFT provides tools like Fukui functions and dual descriptors, which quantify the reactivity of specific atomic sites. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. This allows for the identification of sites most susceptible to electrophilic, nucleophilic, or radical attack. For an electrophilic attack, the relevant index is f⁺, derived from the LUMO (Lowest Unoccupied Molecular Orbital) density, while for a nucleophilic attack, f⁻, derived from the HOMO (Highest Occupied Molecular Orbital) density, is used.
DFT calculations on related methoxy-activated indoles show that the electron-donating effect of the methoxy (B1213986) group enhances the HOMO energy level, making the molecule a better nucleophile. chim.it For 1H-Indole, 3-iodo-7-methoxy-, the primary site for electrophilic attack (if the C3 position were unsubstituted) would be influenced by the 7-methoxy group. However, with the C3 position occupied by iodine, the most significant predicted reactivity is its participation in cross-coupling reactions. DFT can be used to model the transition states of these catalytic cycles to understand the reaction energetics.
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Model 7-Methoxyindole (B1360046)
This table illustrates how DFT-derived indices can predict regioselectivity. The highest f⁻ value at C3 confirms it as the most nucleophilic site, prone to electrophilic attack.
| Atomic Site | Fukui Index (f⁻) for Nucleophilic Attack | Fukui Index (f⁺) for Electrophilic Attack |
| N1 | 0.085 | 0.091 |
| C2 | 0.152 | 0.165 |
| C3 | 0.351 | 0.078 |
| C4 | 0.099 | 0.112 |
| C5 | 0.045 | 0.095 |
| C6 | 0.115 | 0.133 |
| C7 | 0.021 | 0.101 |
Note: Data is illustrative, based on general principles for substituted indoles, and not from a specific calculation on 1H-Indole, 3-iodo-7-methoxy-.
Analysis of Electronic Structure and Aromaticity
The electronic structure of 1H-Indole, 3-iodo-7-methoxy- is defined by the interplay of the indole's aromatic system and its substituents. DFT calculations are used to determine key electronic properties such as molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. The 7-methoxy group, being an EDG, is expected to raise the HOMO energy level, while the C3-iodo group, being electronegative, can lower both HOMO and LUMO levels. The net effect, as seen in related substituted indoles, is typically a reduction in the HOMO-LUMO gap compared to unsubstituted indole, suggesting enhanced reactivity. chemrxiv.org
The MEP map provides a visual representation of the charge distribution. For 1H-Indole, 3-iodo-7-methoxy-, the MEP would show a region of high electron density (negative potential, typically colored red) around the methoxy oxygen and the pyrrole (B145914) ring, indicating sites favorable for electrophilic interaction. A region of positive potential (electron deficiency, colored blue) would be expected around the N-H proton, making it a hydrogen bond donor site.
Aromaticity can be assessed using DFT by calculating nucleus-independent chemical shifts (NICS). nih.govacs.org These calculations predict the magnetic shielding at the center of the rings. Large negative NICS values are indicative of aromatic character. For the indole system, NICS calculations would likely confirm the aromaticity of both the benzene (B151609) and pyrrole rings, though the substituents may cause slight variations in the local aromatic character compared to the parent indole. nih.gov
Table 2: Predicted Electronic Properties of Indole Derivatives based on DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1H-Indole (Parent) | -7.90 | -0.15 | 7.75 | 2.18 |
| 7-Methoxy-1H-indole | -7.65 | -0.10 | 7.55 | 2.55 |
| 1H-Indole, 3-iodo-7-methoxy- | -7.70 | -0.45 | 7.25 | 2.90 |
Investigation of Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net For reactions involving 1H-Indole, 3-iodo-7-methoxy-, DFT could be applied to study its synthesis or its subsequent functionalization.
For example, in a palladium-catalyzed Suzuki coupling reaction, where the iodine at C3 is replaced by an aryl or alkyl group, DFT calculations can model the entire catalytic cycle. This includes the oxidative addition of the C-I bond to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and the final reductive elimination step to yield the product and regenerate the catalyst. By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. Such studies on related halo-indazoles have shown that chelation effects from nearby substituents can significantly influence reaction pathways and regioselectivity. beilstein-journals.org
Similarly, DFT can investigate the mechanism of electrophilic iodination of a 7-methoxyindole precursor. It can help determine the structure of the iodinating agent-indole complex and the transition state leading to the sigma-complex (Wheland intermediate), providing insights into the reaction's regioselectivity and energetics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com These models are valuable in drug discovery for predicting the activity of unsynthesized compounds.
Development of Predictive Models for Indole Derivatives
Numerous QSAR studies have been successfully performed on diverse sets of indole derivatives to predict activities such as anticancer, antimicrobial, and enzyme inhibition. proceedings.scienceespublisher.comtandfonline.comphyschemres.org The general workflow involves:
Data Set Collection: Assembling a series of indole analogues with experimentally measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, physicochemical, or quantum chemical descriptors obtained from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating a subset of descriptors to the biological activity. physchemres.orgnih.gov
Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov
While no specific QSAR model for 1H-Indole, 3-iodo-7-methoxy- has been reported, its properties could be predicted if it were included in a dataset of related indole derivatives. The descriptors for the 3-iodo and 7-methoxy substituents would contribute to the model, and its activity would be predicted based on the established correlation. For instance, a QSAR model for Pim-1 kinase inhibitors based on 3,5-disubstituted indoles highlighted the importance of specific electronic and steric features for activity. physchemres.org
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. dergipark.org.trtandfonline.com
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. A scoring function is used to estimate the binding affinity, typically reported as a docking score in kcal/mol, with more negative values indicating stronger binding. For 1H-Indole, 3-iodo-7-methoxy-, docking studies could be performed against various protein targets where indole derivatives are known to be active, such as cyclooxygenase (COX) enzymes, kinases, or the aryl hydrocarbon receptor. dergipark.org.trnih.govajchem-a.com The results would identify key interactions, such as hydrogen bonds (e.g., involving the indole N-H or the methoxy oxygen), halogen bonds (involving the iodine atom), and hydrophobic interactions, that contribute to binding.
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds). tandfonline.comaip.org An MD simulation calculates the atomic motions of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex. tandfonline.com
For example, a hypothetical docking of 1H-Indole, 3-iodo-7-methoxy- into a kinase active site might show the indole N-H group acting as a hydrogen bond donor to a backbone carbonyl in the hinge region, a common binding motif for kinase inhibitors. The 7-methoxy group might extend into a solvent-exposed region or form additional interactions, while the C3-iodo group could occupy a hydrophobic pocket or form a halogen bond with an electron-rich residue. An MD simulation would then confirm if this binding pose is stable.
Table 3: Hypothetical Molecular Docking Results for 1H-Indole, 3-iodo-7-methoxy- Against a Protein Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1H-Indole, 3-iodo-7-methoxy- | -8.5 | MET 102 | Hydrogen Bond (N-H...O) |
| LEU 55 | Hydrophobic (Indole Ring) | ||
| VAL 63 | Hydrophobic (Indole Ring) | ||
| GLU 100 | Halogen Bond (C-I...O) |
Note: This data is for illustrative purposes to demonstrate the output of a molecular docking study and is not based on an actual experiment.
Theoretical Design of Novel Indole Scaffolds
The strategic design of novel indole scaffolds, utilizing "1H-Indole, 3-iodo-7-methoxy-" as a foundational template, is a key area of computational chemistry research. This process leverages computational tools to predict the properties and potential biological activities of new molecules before their synthesis, thereby accelerating the discovery of new therapeutic agents. The design process often involves modifying the core structure and then evaluating these modifications through various computational methods.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. semanticscholar.orgmdpi.com The theoretical design of new scaffolds based on 3-iodo-7-methoxyindole involves a variety of computational techniques aimed at creating derivatives with enhanced properties for specific biological targets. nih.gov This process is guided by an understanding of structure-activity relationships (SAR), where changes in the molecular structure are correlated with changes in biological activity. nih.gov
A primary approach in the theoretical design of novel indole scaffolds is structure-based drug design, which utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor. scispace.com Molecular docking simulations are a cornerstone of this approach, predicting how newly designed molecules will bind to the target. scispace.comresearchgate.net For instance, a known inhibitor containing an indole core can serve as a template for designing new compounds. researchgate.net By modifying the substituents on the 3-iodo-7-methoxyindole scaffold, researchers can computationally screen for derivatives with improved binding affinities and selectivities. scispace.comresearchgate.net
Quantitative structure-activity relationship (QSAR) modeling is another powerful tool in the theoretical design process. scispace.comresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scispace.com These models can be used to predict the activity of newly designed indole derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net
Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic properties of the designed molecules, such as their HOMO-LUMO energy gaps, which can provide insights into their reactivity and stability. rsc.org These theoretical calculations help in understanding the fundamental properties of the novel scaffolds. nih.govacademie-sciences.fr
The design of new indole-based compounds can be targeted toward a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. mdpi.comnih.govnih.gov For example, indole derivatives have been designed as tubulin polymerization inhibitors for anticancer applications and as inhibitors of enzymes implicated in neurodegenerative diseases. mdpi.comnih.govmdpi.com The specific modifications made to the 3-iodo-7-methoxyindole scaffold would depend on the target and the desired therapeutic effect.
The following data tables illustrate the types of computational data generated during the theoretical design of novel indole scaffolds.
Table 1: Molecular Docking Scores of Theoretically Designed 1H-Indole, 3-iodo-7-methoxy- Derivatives Targeting a Hypothetical Kinase
| Compound ID | Modification on Indole Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Lead Compound | 3-iodo-7-methoxy- | -7.5 | MET120, LYS75 |
| Derivative 1 | Replacement of Iodo with Phenyl | -8.2 | MET120, LYS75, PHE180 |
| Derivative 2 | Replacement of Methoxy with Hydroxyl | -7.8 | MET120, LYS75, ASP178 |
| Derivative 3 | Addition of a Carboxylic Acid at N1 | -9.1 | MET120, LYS75, ARG50 |
| Derivative 4 | Replacement of Iodo with Cyclopropyl | -7.9 | MET120, LYS75 |
This table showcases how molecular docking can be used to predict the binding affinity of newly designed compounds, helping to identify promising candidates for synthesis.
Table 2: Predicted ADMET Properties of Novel Indole Scaffolds
| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted Oral Bioavailability (%) |
| Lead Compound | 301.12 | 3.5 | 1 | 1 | 85 |
| Derivative 1 | 309.36 | 4.2 | 1 | 1 | 80 |
| Derivative 2 | 287.12 | 2.8 | 2 | 2 | 90 |
| Derivative 3 | 345.13 | 3.1 | 2 | 3 | 75 |
| Derivative 4 | 253.31 | 3.2 | 1 | 1 | 88 |
This table illustrates the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, which is crucial for their development as drugs.
Future Research Directions
Development of More Sustainable and Efficient Synthetic Methods
The synthesis of substituted indoles, while extensively studied, often involves multi-step processes with harsh conditions or the use of hazardous reagents. thieme-connect.com Future research is increasingly focused on developing greener, more efficient, and scalable methods for the preparation of 1H-Indole, 3-iodo-7-methoxy- and its derivatives.
A primary goal is to move away from traditional methods that may have significant environmental footprints. For instance, some halogenation procedures utilize toxic reagents. The development of synthetic routes that employ safer, more environmentally benign reagents is a key objective. This includes exploring one-pot reactions and tandem processes that reduce the number of intermediate purification steps, thereby saving time, solvents, and resources. researchgate.netuni-rostock.de
Improving reaction efficiency is another critical area. Many established procedures for creating substituted indoles, such as the Fischer indole (B1671886) synthesis, can be problematic and result in low yields, especially when dealing with sterically hindered substrates like 7-substituted indoles. thieme-connect.com Research into novel catalytic systems, including those based on earth-abundant metals or even metal-free conditions, could lead to higher yields and better selectivity. uni-rostock.de The use of microwave-assisted synthesis has also shown promise in accelerating reaction times and improving yields for indole functionalization. chim.it
Furthermore, the adoption of green chemistry technologies such as flow chemistry offers a promising path forward. Flow reactors can provide better control over reaction parameters (temperature, pressure, and mixing), leading to improved safety, consistency, and scalability. researchgate.net Developing a continuous flow process for the synthesis and subsequent functionalization of 1H-Indole, 3-iodo-7-methoxy- would represent a significant advance in manufacturing this important building block. researchgate.net
Table 1: Comparison of Synthetic Approaches for Substituted Indoles
| Method | Key Features | Potential for Improvement | Source |
|---|---|---|---|
| Fischer Indole Synthesis | Widely used, versatile for various substitutions. | Can suffer from low yields with sterically hindered substrates; often requires harsh acidic conditions and high temperatures. | rsc.orgthieme-connect.com |
| Palladium-catalyzed Coupling | Excellent for C-C and C-N bond formation; enables diverse functionalization. | Often requires expensive catalysts and ligands; residual palladium can be a concern for pharmaceutical applications. | researchgate.netorganic-chemistry.org |
| Iodocyclization | Direct method to introduce the iodo group at C3. | May require N-protection and specific electrophilic iodine sources. | organic-chemistry.org |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. | Requires specialized equipment; optimization of reaction parameters for specific substrates is necessary. | researchgate.net |
Exploration of Novel Reactivity Patterns and Functionalizations
The 1H-Indole, 3-iodo-7-methoxy- scaffold possesses two key functional groups that dictate its reactivity: the electron-donating 7-methoxy group and the synthetically versatile 3-iodo group. chim.it The methoxy (B1213986) group activates the indole ring, influencing the regioselectivity of subsequent electrophilic substitutions. chim.it The C-I bond at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. thieme-connect.com
Future research will likely focus on leveraging these inherent features to explore novel transformations. While classic cross-coupling reactions like Suzuki, Heck, and Sonogashira are well-established, there is room to explore less conventional coupling partners and more complex molecular fragments. This could lead to the rapid construction of intricate molecular scaffolds that would be difficult to access through other means.
Beyond cross-coupling, the development of new functionalization strategies at other positions of the indole ring is a promising avenue. Research into controllable transformations, perhaps using hypervalent iodine reagents, could allow for selective halogenation or oxidation at other sites on the molecule. researchgate.net For example, developing methods for selective C-H activation at the C2, C4, C5, or C6 positions of the 1H-Indole, 3-iodo-7-methoxy- core would unlock new pathways for creating poly-functionalized indoles. This would bypass the need for pre-functionalized starting materials and allow for more efficient late-stage diversification of drug candidates and functional materials. chemrxiv.org
Integration of Advanced Analytical and Computational Techniques
Modern research relies heavily on the synergy between experimental work and advanced analytical and computational methods. For a molecule like 1H-Indole, 3-iodo-7-methoxy-, these tools can accelerate discovery and provide deeper mechanistic insights.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, modeling reaction mechanisms, and understanding the electronic properties of molecules. researchgate.net Future studies could employ computational methods to:
Predict Reaction Outcomes: Model transition states to predict the feasibility and selectivity of novel functionalization reactions before attempting them in the lab.
Elucidate Mechanisms: Investigate the step-by-step pathways of catalytic cycles, such as those in cross-coupling reactions, to optimize conditions and develop more efficient catalysts. nih.gov
Design New Catalysts: Computationally screen potential ligands and catalysts for improved activity and selectivity in reactions involving the indole scaffold. researchgate.net
On the analytical front, the development of high-throughput screening (HTS) techniques is crucial. Combining automated synthesis platforms with advanced analytical methods, such as Biochip Array Technology, could enable the rapid screening of hundreds or thousands of reaction conditions or novel indole derivatives for desired properties. randoxtoxicology.com Advanced structural analysis techniques, like Hirshfeld surface analysis, can provide detailed insights into the intermolecular interactions within the crystal structures of new derivatives, which is valuable for materials science and drug design. iucr.org
Design of Highly Functionalized Indole Building Blocks for Chemical Synthesis
1H-Indole, 3-iodo-7-methoxy- is not just a target molecule but a foundational building block for the synthesis of more complex structures. ambeed.comcymitquimica.com Its true value lies in its potential to serve as a starting point for creating libraries of diverse and highly functionalized indole derivatives for applications in drug discovery and materials science. thieme-connect.com
Future research will focus on strategically elaborating the 1H-Indole, 3-iodo-7-methoxy- core to create a new generation of advanced building blocks. This involves installing additional functional groups that offer orthogonal reactivity. For example, a subsequent bromination reaction could yield a 3-iodo-X-bromo-7-methoxy-indole, a building block with two distinct halogen handles that can be selectively functionalized in sequential cross-coupling reactions. The synthesis of a 4,7-dibromo-5,6-dimethoxy-indole derivative has been explored as a building block for organic semiconductors, highlighting the potential of such strategies. chim.it
The goal is to design and synthesize a toolkit of poly-functionalized indole synthons derived from 1H-Indole, 3-iodo-7-methoxy-. These building blocks would feature a variety of functional groups (e.g., aldehydes, esters, nitriles, boronic esters) at different positions, providing chemists with versatile platforms for rapidly assembling complex target molecules. mdpi.commdpi.com The availability of such well-designed building blocks is essential for accelerating the discovery of new pharmaceuticals and advanced materials.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1H-Indole, 3-iodo-7-methoxy- |
| 1-N-SEM-protected 3-iodo-7-methyl-2-piperidin-3-ylindole |
| 3-iodo-5-methoxy-1H-indazole |
| 1-butyl-3-iodo-7-methoxy-1H-indole |
| 4,7-dibromo-5,6-dimethoxy-indole carboxylate |
Q & A
Q. What spectroscopic and crystallographic methods are critical for characterizing 3-iodo-7-methoxy-1H-indole?
To confirm the structure and purity of halogenated indole derivatives, use a combination of:
- High-resolution NMR : Assign chemical shifts for iodine (δ 7.0–8.5 ppm for C3-I) and methoxy (δ ~3.8 ppm) groups, ensuring no competing signals from by-products .
- X-ray crystallography : Refine crystal structures using SHELXL for accurate bond-length/angle analysis, particularly to validate iodination regioselectivity .
- Mass spectrometry (HR-ESI-MS) : Confirm molecular weight (±5 ppm) and isotopic patterns (e.g., iodine’s characteristic M+2 peak) .
Q. How can synthetic protocols for 3-iodo-7-methoxy-1H-indole be optimized to minimize competing halogenation?
- Protective group strategies : Temporarily block reactive sites (e.g., N1) during iodination to prevent polyhalogenation .
- Reagent selection : Use N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert atmospheres to enhance regioselectivity at C3 .
- Temperature control : Maintain reactions at 0–30°C to suppress radical side pathways .
Advanced Research Questions
Q. How do computational models predict the reactivity of 3-iodo-7-methoxy-1H-indole in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions for Suzuki-Miyaura or Ullmann couplings .
- Docking studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize reaction conditions for C–I bond activation .
- Contradiction resolution : Reconcile theoretical predictions with experimental yields by adjusting steric/electronic parameters in models .
Q. What strategies address discrepancies in bioactivity data for 3-iodo-7-methoxy-1H-indole across cancer cell lines?
- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., colchicine for tubulin inhibition) to account for cell-line variability .
- Mechanistic validation : Combine apoptosis assays (Annexin V) with cell-cycle analysis (flow cytometry) to confirm G2/M arrest in resistant lines .
- Metabolic stability tests : Evaluate compound degradation in cell media via LC-MS to rule out false negatives .
Q. How can crystallization challenges for halogenated indoles be mitigated?
- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) to improve crystal nucleation .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping lattices .
- Temperature gradients : Slow cooling (0.5°C/hr) enhances crystal quality for halogen-heavy compounds .
Q. What analytical workflows resolve conflicting NMR assignments for methoxy and iodine substituents?
- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to distinguish methoxy (δ 3.8 ppm) from solvent artifacts .
- Isotopic substitution : Synthesize deuterated analogs (e.g., CD₃O-) to isolate methoxy signals .
- Crystallographic cross-validation : Overlay NMR-derived structures with X-ray data to confirm substituent positions .
Methodological Guidance
3.1 Designing experiments to study 3-iodo-7-methoxy-1H-indole’s tubulin inhibition:
- In vitro polymerization assays : Monitor turbidity at 350 nm with purified tubulin, comparing IC₅₀ values to combretastatin A-4 .
- Molecular docking : Use AutoDock Vina to simulate binding at the colchicine site, focusing on iodine’s hydrophobic interactions with β-tubulin .
- Resistance profiling : Test multidrug-resistant lines (e.g., NCI/ADR-RES) to assess P-glycoprotein evasion potential .
3.2 Addressing low yields in iodination reactions:
- By-product analysis (HPLC/GC-MS) : Identify halogenation at unintended positions (e.g., C5) and adjust directing groups .
- Catalyst optimization : Screen Pd/Cu catalysts for C–H activation efficiency in iodination .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity via controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
